

DSPE-PEG-SH for Stealth Liposome Preparation: Application Notes and Protocols

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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B10857785

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Abstract

This document provides detailed application notes and protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) in the formulation of stealth liposomes. Stealth liposomes, characterized by their polyethylene glycol (PEG) surface coating, exhibit prolonged circulation times in vivo, a critical attribute for effective targeted drug delivery. The inclusion of a terminal thiol (-SH) group on the PEG chain of DSPE-PEG-SH offers a versatile platform for the covalent attachment of targeting ligands, enabling specific delivery of therapeutic payloads to target cells and tissues. These protocols will cover the preparation, characterization, and functionalization of DSPE-PEG-SH-containing liposomes.

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. However, conventional liposomes are rapidly cleared from circulation by the mononuclear phagocyte system (MPS). To overcome this limitation, "stealth" liposomes were developed by incorporating PEG-conjugated lipids, such as DSPE-PEG, into the liposomal membrane. The PEG layer creates a hydrophilic shield that sterically hinders the binding of opsonins, thereby evading recognition and uptake by phagocytic cells.[1][2]



DSPE-PEG-SH is a heterobifunctional lipid where the DSPE moiety anchors the molecule within the lipid bilayer, and the PEG chain provides the "stealth" characteristic. The terminal thiol group serves as a reactive handle for the conjugation of targeting moieties like antibodies, peptides, or aptamers, further enhancing the therapeutic efficacy by directing the liposomes to specific sites of action.

Key Applications

- Prolonged Circulation Time: The PEGylation of liposomes with DSPE-PEG-SH significantly increases their blood circulation half-life.
- Targeted Drug Delivery: The terminal thiol group allows for the covalent attachment of targeting ligands, enabling specific delivery to diseased cells or tissues.
- Reduced Immunogenicity: The hydrophilic PEG coating reduces the immunogenicity and antigenicity of the liposomes.
- Enhanced Drug Solubility: Liposomal encapsulation can improve the solubility and bioavailability of poorly soluble drugs.

Experimental Protocols Protocol 1: Preparation of DSPE-PEG-SH Stealth Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of liposomes.[3][4][5]

Materials:

- Main phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- DSPE-PEG-SH
- Drug to be encapsulated (hydrophilic or hydrophobic)
- Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)



- Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-SH in a desired molar ratio)
 and the hydrophobic drug, if applicable, in the organic solvent in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
 - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
 - Agitate the flask by gentle rotation to form multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
 - Pass the suspension through the extruder an odd number of times (e.g., 11-21 passes) to ensure homogeneity.[3]
- Purification:



 Remove unencapsulated drug and other impurities by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

Protocol 2: Post-Insertion of DSPE-PEG-SH into Preformed Liposomes

The post-insertion technique is an alternative method where DSPE-PEG-SH is incorporated into already formed liposomes.[6][7] This method can be advantageous for optimizing the surface density of the PEG-SH groups.

Materials:

- Pre-formed liposomes (prepared as in Protocol 1, without DSPE-PEG-SH)
- DSPE-PEG-SH
- Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

- Preparation of DSPE-PEG-SH Micelles:
 - Dissolve DSPE-PEG-SH in the aqueous buffer to form a micellar solution.
- Incubation:
 - Mix the pre-formed liposome suspension with the DSPE-PEG-SH micellar solution at a desired molar ratio.
 - Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specific duration (e.g., 1 hour) with gentle stirring.
- Purification:
 - Remove unincorporated DSPE-PEG-SH micelles by size exclusion chromatography or dialysis.



Characterization of DSPE-PEG-SH Liposomes

Thorough characterization is essential to ensure the quality and efficacy of the prepared liposomes.

Physicochemical Characterization

Parameter	Method	Typical Values
Particle Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	100 - 200 nm, PDI < 0.2
Zeta Potential	Electrophoretic Light Scattering (ELS)	-10 mV to -30 mV
Morphology	Transmission Electron Microscopy (TEM) / Cryo-TEM	Spherical vesicles
Encapsulation Efficiency (%EE)	Spectrophotometry or Chromatography	> 90% for some drugs[8]
Drug Loading (%DL)	Spectrophotometry or Chromatography	Varies with drug and formulation

Protocol for Determining Encapsulation Efficiency (%EE):

- Separate the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis.[3]
- Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).
- Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Quantitative Data Summary



The following tables summarize typical quantitative data for DSPE-PEG modified liposomes from various studies.

Table 1: Physicochemical Properties of DSPE-PEG Modified Liposomes

Liposome Composition (Molar Ratio)	Particle Size (nm)	PDI	Zeta Potential (mV)	Reference
Cholesterol:SPC: DSPE- PEG2000:DSPE- PEG2000-R8 (33:62:4.2:0.8)	~120	< 0.2	-	[9]
DSPE- mPEG2000	9.6 ± 0.6	-	-2.7 ± 1.1	[10]
DSPE- PEG2000/Solupl us (1/1 w/w)	50 - 150	-	-	[11]
HSPC liposomes with PEG-DSPE	~110 - 140	< 0.2	Near-zero to negative	[12]

Table 2: Doxorubicin Encapsulation Efficiency in Liposomes

Liposome Formulation	Encapsulation Efficiency (%)	Reference
Phosphatidylcholine, cholesterol, synthetic cardiolipin	> 90%	[8]
Soyalecithin, cholesterol, DSPE-MPEG2000	Up to 96.45 ± 0.95	
pH-sensitive liposomes with PEG-DSPE	97.3 ± 1.4	[13]



Visualizations

Mechanism of Stealth Liposome Immune Evasion

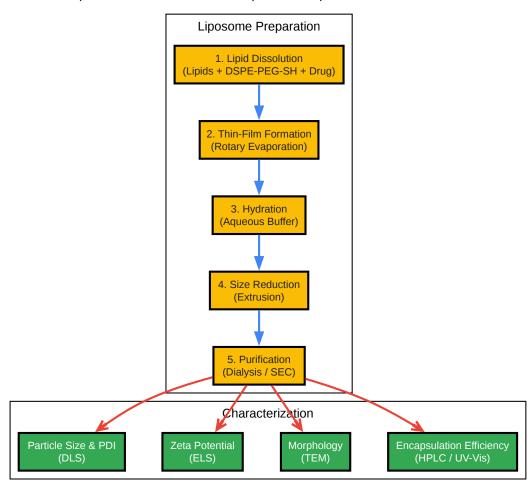
The PEG layer on the surface of the liposome creates a hydration shell that sterically hinders the binding of opsonin proteins present in the bloodstream. This prevents the recognition and subsequent uptake of the liposomes by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen, leading to a prolonged circulation time.

Caption: Steric hindrance by the PEG layer on stealth liposomes prevents opsonization and subsequent uptake by macrophages.

Experimental Workflow for Stealth Liposome Preparation and Characterization

This workflow outlines the key steps involved in the creation and analysis of DSPE-PEG-SH functionalized stealth liposomes.





Experimental Workflow: Stealth Liposome Preparation & Characterization

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Caption: A typical workflow for the preparation and subsequent physicochemical characterization of stealth liposomes.



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